N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a benzothiazole-based acetamide derivative characterized by a methyl substituent at the 6-position of the benzothiazole ring and a phenylsulfanyl group attached to the acetamide linker. Its molecular formula is C₁₆H₁₄N₂OS₂, with a molar mass of 314.42 g/mol. The compound has been synthesized via coupling reactions between 6-methyl-1,3-benzothiazol-2-amine and 2-(phenylsulfanyl)acetyl chloride, followed by purification using column chromatography .
Key spectral data include:
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGLESKYJOCFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:
Benzothiazole Derivation: The starting material, 6-methyl-1,3-benzothiazole, is synthesized through the cyclization of 2-amino-6-methylbenzothiazole.
Phenylsulfanyl Acetamide Formation: The phenylsulfanyl group is introduced using phenylthiol and acetic anhydride under controlled conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with phenylsulfanyl acetamide using a suitable coupling agent, such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, DCC, EDC
Major Products Formed:
Oxidation: Sulfones, sulfoxides
Reduction: Alcohols, amines
Substitution: Amides, esters
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule in drug discovery, with applications in the development of new therapeutic agents. Medicine: Research has indicated its use in the treatment of various diseases, including its anti-tubercular and anti-inflammatory properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Substituent Variations on the Benzothiazole Ring
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, NO₂) enhance enzyme inhibition. The trifluoromethyl derivative in Table 1 showed superior CK-1δ inhibitory activity (pIC₅₀ = 7.8) compared to the methyl-substituted prototype .
- Methoxy groups on the phenyl ring (e.g., 3,4-dimethoxyphenyl) improve anticancer activity, likely due to enhanced lipophilicity and membrane permeability .
Table 2: Variations in the Acetamide Linker
Key Observations :
- Sulfanyl-linked heterocycles (e.g., tetrazole, triazole) enhance target specificity. The pyrimidoindole-sulfanyl derivative showed strong PI3K binding (−8.2 kcal/mol) .
- Nitro groups on the linker improve antiparasitic activity, as seen in the anti-trypanosomal derivative .
Pharmacological and Binding Comparisons
Table 3: Activity Profiles of Selected Analogues
Key Findings :
- The methyl-substituted prototype demonstrated 100% protection in the maximal electroshock (MES) model for anticonvulsant activity, comparable to phenytoin .
- The trifluoromethyl analogue exhibited higher CK-1δ inhibitory potency (pIC₅₀ = 7.8) than other benzothiazoles, attributed to enhanced hydrophobic interactions .
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14N2OS
- Molecular Weight : 314.4 g/mol
- CAS Number : [Insert CAS number if available]
Anticonvulsant Activity
Research has shown that benzothiazole derivatives exhibit anticonvulsant properties. A study involving a series of benzothiazole compounds indicated that many of them were active in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, demonstrating their potential as anticonvulsants without significant neurotoxicity or liver toxicity .
Anti-inflammatory Effects
Benzothiazoles are also recognized for their anti-inflammatory properties. The compound this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests a potential role in treating inflammatory conditions .
Antimicrobial Activity
Several studies have reported the antimicrobial effects of benzothiazole derivatives. The compound's structure allows it to interact with bacterial membranes, leading to increased permeability and cell death. This property makes it a candidate for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are crucial in inflammatory processes.
- Modulation of Ion Channels : It has been suggested that benzothiazole derivatives can modulate ion channels, which is significant in their anticonvulsant activity.
- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress and cellular damage.
Case Study 1: Anticonvulsant Screening
In a systematic evaluation, a series of 1,3-benzothiazol-2-yl derivatives were synthesized and tested for anticonvulsant activity. The results showed that compounds with similar structures to this compound demonstrated significant anticonvulsant effects in animal models without neurotoxic side effects .
Case Study 2: Anti-inflammatory Action
A study investigated the anti-inflammatory effects of various benzothiazole derivatives, including our compound of interest. It was found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
